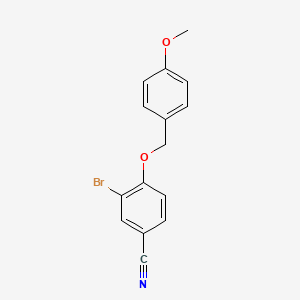
3-Bromo-4-(4-methoxybenzyloxy)-benzonitrile
Vue d'ensemble
Description
3-Bromo-4-(4-methoxybenzyloxy)-benzonitrile is a useful research compound. Its molecular formula is C15H12BrNO2 and its molecular weight is 318.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-Bromo-4-(4-methoxybenzyloxy)-benzonitrile is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a bromine atom, a methoxy group, and a benzonitrile moiety, which contribute to its unique chemical reactivity and biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, halogenated benzonitriles have shown significant activity against various bacterial strains. In vitro studies have demonstrated that this compound may inhibit the growth of specific pathogens, although detailed quantitative data remains sparse.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it may interact with enzymes involved in neurotransmitter metabolism. For example, studies on related compounds suggest that they can inhibit monoamine oxidases (MAOs), which are crucial for the breakdown of neurotransmitters in the brain . This inhibition could have implications for treating neurodegenerative diseases.
The mechanism through which this compound exerts its biological effects likely involves the formation of stable complexes with target proteins or enzymes. The presence of the bromine atom enhances electrophilicity, allowing for stronger interactions with nucleophilic sites on enzymes. Additionally, the methoxy group may facilitate hydrogen bonding, further stabilizing these interactions.
Study 1: Neuroprotective Effects
A study focusing on similar compounds demonstrated neuroprotective effects against oxidative stress-induced damage in neuronal cell lines. The compounds were shown to reduce reactive oxygen species (ROS) levels and improve cell viability under stress conditions. While specific data for this compound is limited, its structural similarities suggest it may exhibit comparable effects.
Study 2: Inhibition of MAO-B
In a comparative study involving various benzonitrile derivatives, compounds similar to this compound were found to inhibit MAO-B with IC50 values in the low micromolar range (e.g., 0.51 μM) . This suggests that this compound could also possess significant inhibitory activity against this enzyme.
Safety and Toxicity
Preliminary toxicity assessments indicate that compounds within this chemical class can exhibit cytotoxicity at higher concentrations. For instance, cell viability assays using Vero cells (African green monkey kidney epithelial cells) revealed that concentrations above 100 μg/mL led to reduced cell viability . Further studies are necessary to establish a comprehensive safety profile for this compound.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | IC50 (μM) | Biological Activity |
|---|---|---|---|
| This compound | Structure | TBD | Potential MAO inhibitor |
| 3-Iodo-4-(methoxy)benzonitrile | - | 0.69 | MAO inhibitor |
| 3-Bromo-4-methoxybenzaldehyde | - | TBD | Antimicrobial |
Propriétés
IUPAC Name |
3-bromo-4-[(4-methoxyphenyl)methoxy]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO2/c1-18-13-5-2-11(3-6-13)10-19-15-7-4-12(9-17)8-14(15)16/h2-8H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXLERGJANYHIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(C=C(C=C2)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















